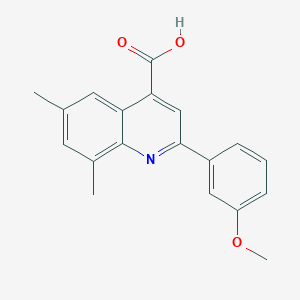

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenyl group at position 2 of the quinoline core, methyl groups at positions 6 and 8, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.34 g/mol .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQATGGKKNUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact. These methods aim to make the production process more efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses notable antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Tuberculosis Treatment

A critical application of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is its role as an inhibitor against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that it exhibits activity against both replicating and non-replicating forms of the bacterium.

Case Study: Efficacy Against Mycobacterium tuberculosis

In a study profiling arylated quinoline carboxylic acids, derivatives of this compound were tested for their ability to inhibit M. tuberculosis. The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy.

| Compound Variant | MIC against M. tuberculosis (μg/mL) |

|---|---|

| Original Compound | >32 |

| Modified Compound A | 19.84 |

| Modified Compound B | >16 |

These findings suggest that structural modifications can lead to improved anti-tubercular activity, highlighting the importance of further research into derivative compounds.

Pharmacological Insights

The pharmacokinetics and biochemical pathways influenced by 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are crucial for understanding its therapeutic potential. The compound's lipophilic nature suggests favorable absorption and distribution characteristics within biological systems.

Potential Biochemical Pathways Affected

- Cell Signaling : The compound may modulate key signaling pathways involved in cellular responses.

- Metabolic Regulation : It interacts with enzymes regulating metabolic flux, potentially altering metabolite levels within cells.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 351357-29-4)

- Structure : Differs in the methoxy group position (4- vs. 3-methoxyphenyl).

- Properties: Molecular formula C₁₉H₁₇NO₃, molecular weight 307.34 g/mol, melting point 239°C .

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 725705-24-8)

- Structure : Methoxy group at the 2-position of the phenyl ring.

- Properties: Molecular formula C₁₉H₁₇NO₃, purity 95% .

- Impact : Steric hindrance from the ortho-methoxy group may reduce binding affinity in biological systems compared to meta- or para-substituted analogs.

Substituent Modifications on the Phenyl Ring

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 438230-44-5)

- Structure : Ethoxy replaces methoxy at the phenyl 4-position.

- Properties: Molecular formula C₂₀H₁₉NO₃, molecular weight 321.38 g/mol .

- Impact : Increased hydrophobicity from the ethyl group may enhance membrane permeability but reduce aqueous solubility.

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 342017-99-6)

- Structure : Bromine replaces methoxy at the phenyl 4-position.

- Properties: Molecular formula C₁₈H₁₄BrNO₂, molecular weight 372.22 g/mol .

- Impact : Bromine’s electronegativity and bulkiness could alter electronic effects and steric interactions in receptor binding.

Modifications on the Quinoline Core

2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid (CAS 159782-19-1)

- Structure: Lacks methyl groups at quinoline positions 6 and 8.

- Properties: Molecular formula C₁₇H₁₃NO₃, molecular weight 279.29 g/mol .

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic Acid (Santa Cruz sc-334823)

- Structure : Methyl groups at positions 7 and 8 instead of 6 and 8.

- Properties : Ethoxy substitution at phenyl 3-position .

- Impact : Altered methyl positions may affect intermolecular interactions in solid-state packing or protein binding.

Data Table: Key Structural and Physicochemical Comparisons

Notes

Limitations : Direct comparative studies on biological activity or detailed physicochemical properties (e.g., logP, solubility) are absent in the provided evidence.

Future Directions : Experimental validation of electronic effects (e.g., via Hammett constants) and docking studies could elucidate structure-activity relationships.

Biological Activity

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 307.35 g/mol. Its structure features a quinoline core with a methoxyphenyl group and two methyl groups at positions 6 and 8, which contribute to its unique chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibits antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. It appears to inhibit the proliferation of cancer cell lines by interfering with specific signaling pathways involved in cell growth. For instance, it may modulate the activity of enzymes linked to cancer progression, leading to reduced cell viability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference(s) |

|---|---|---|

| Antimicrobial | Effective against S. aureus, C. albicans | |

| Anticancer | Inhibits cancer cell proliferation |

The mechanism by which 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exerts its biological effects involves interaction with key molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation, such as those involved in the MAPK/ERK signaling pathway.

- Receptor Modulation : It may also interact with receptors that regulate apoptosis (programmed cell death), enhancing the sensitivity of cancer cells to therapeutic agents.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Study on Anticancer Activity : A recent study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly reduced cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy.

- Antimicrobial Study : Another investigation focused on the antimicrobial properties of this quinoline derivative, demonstrating notable inhibition zones against tested bacterial strains, thus supporting its use as a potential antimicrobial agent.

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for targeted diseases.

- Mechanistic Studies : Further elucidating the specific molecular pathways affected by this compound to better understand its mode of action.

Q & A

(Basic) What are the recommended synthetic routes for 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization of substituted anilines with β-ketoesters or via Gould-Jacobs reactions. For example, a similar compound, 6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, was synthesized using diphenyl ether as a solvent under reflux, followed by hydrolysis with NaOH/methanol . To optimize yields for 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid:

- Step 1: Use a Gould-Jacobs cyclization with 3-methoxy-substituted aniline and dimethyl-substituted β-ketoester.

- Step 2: Vary temperature (90–120°C) and solvent (diphenyl ether vs. DMF) to assess cyclization efficiency .

- Step 3: Hydrolyze the ester intermediate under basic conditions (e.g., 10% NaOH, methanol) and monitor reaction progress via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.